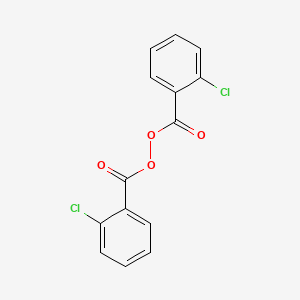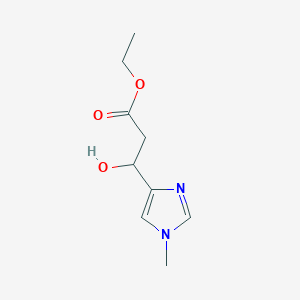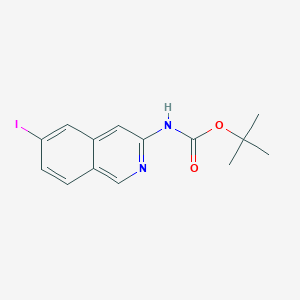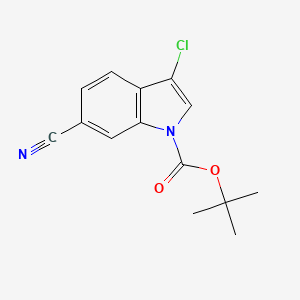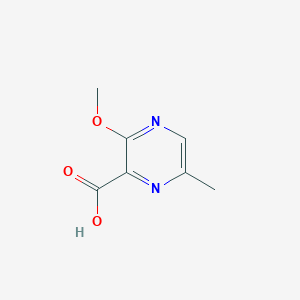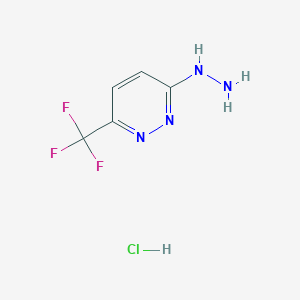
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride is a chemical compound with the molecular formula C5H6ClF3N4 and a molecular weight of 214.58 g/mol This compound is known for its unique structure, which includes a pyridazine ring substituted with hydrazinyl and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted pyridazines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
類似化合物との比較
Similar Compounds
3-Hydrazinyl-6-(3-(trifluoromethyl)phenyl)pyridazine: This compound has a similar structure but includes a phenyl group instead of a trifluoromethyl group.
3,6-Dichloro-4-(trifluoromethyl)pyridazine: This compound lacks the hydrazinyl group but has similar reactivity due to the trifluoromethyl group.
Uniqueness
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C5H6ClF3N4 |
|---|---|
分子量 |
214.57 g/mol |
IUPAC名 |
[6-(trifluoromethyl)pyridazin-3-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C5H5F3N4.ClH/c6-5(7,8)3-1-2-4(10-9)12-11-3;/h1-2H,9H2,(H,10,12);1H |
InChIキー |
QIHSENPFLHBFKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1C(F)(F)F)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)
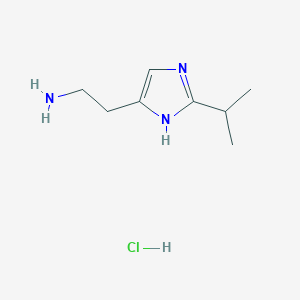
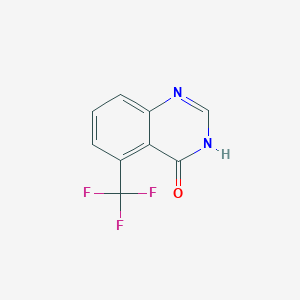
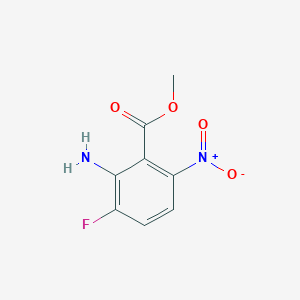
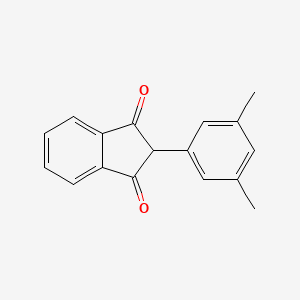
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
